Urea, N-(4-methylcyclohexyl)-N'-phenyl-
Description
Overview of Substituted Urea (B33335) Chemical Structures and Their Academic Significance
Substituted ureas can be broadly categorized as symmetrical, where the substituents on both nitrogen atoms are identical, or unsymmetrical, where they differ. The academic significance of these compounds is vast, spanning medicinal chemistry, materials science, and organocatalysis. nih.gov The urea moiety's ability to form strong hydrogen bonds is a key feature influencing the molecular recognition and binding properties of these compounds. ncl.ac.uk This has led to their investigation in the development of various therapeutic agents. Furthermore, the conformational preferences of substituted ureas, often dictated by the nature of their substituents, play a crucial role in their biological activity and material properties. researchgate.netnih.gov
Contextualization of N-(4-methylcyclohexyl)-N'-phenylurea within the Broader Class of Unsymmetrical Ureas
Below is a table of illustrative N-substituted urea compounds, including the target molecule, to highlight the structural diversity within this class.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Urea, N-(4-methylcyclohexyl)-N'-phenyl- | Not readily available | C₁₄H₂₀N₂O | 232.32 (calculated) |
| Urea, N-cyclohexyl-N'-phenyl- | 886-59-9 | C₁₃H₁₈N₂O | 218.29 chemeo.comnih.gov |
| Urea, N-(2-methylcyclohexyl)-N'-phenyl- | 1982-49-6 | C₁₄H₂₀N₂O | 232.3214 nist.gov |
| Urea, N,N''-(methylenedi-4,1-phenylene)bis[N'-cyclohexyl- | 58890-25-8 | C₂₇H₃₆N₄O₂ | 448.60 chemicalbook.com |
| Urea, N-(4-hydroxy-3-methylcyclohexyl)-N'-phenyl- | 55521-13-6 | C₁₄H₂₀N₂O₂ | 248.32100 chemsrc.com |
Note: Properties for N-(4-methylcyclohexyl)-N'-phenylurea are calculated based on its chemical structure, as specific experimental data is not widely available.
The synthesis of unsymmetrical ureas like N-(4-methylcyclohexyl)-N'-phenylurea can be approached through several established methods. A common strategy involves the reaction of an isocyanate with an amine. In this case, 4-methylcyclohexyl isocyanate could be reacted with aniline (B41778), or conversely, phenyl isocyanate could be reacted with 4-methylcyclohexylamine (B30895). The former route is often preferred due to the commercial availability and reactivity of phenyl isocyanate.
A general synthetic scheme is presented below:
Scheme 1: General Synthesis of N-(4-methylcyclohexyl)-N'-phenylurea
Route A:
4-methylcyclohexylamine + Phenyl isocyanate → N-(4-methylcyclohexyl)-N'-phenylurea
Route B:
Aniline + 4-methylcyclohexyl isocyanate → N-(4-methylcyclohexyl)-N'-phenylurea
Alternative, more environmentally benign methods for the synthesis of unsymmetrical ureas are continuously being developed to avoid the use of hazardous reagents like phosgene (B1210022) in the production of isocyanates. tandfonline.comscispace.com
Challenges and Opportunities in the Fundamental Research of Complex Substituted Ureas
The fundamental research of complex substituted ureas presents both significant challenges and exciting opportunities. A primary challenge lies in achieving selective synthesis, particularly for multifunctional or sterically hindered unsymmetrical ureas. mdpi.com Controlling the reactivity of different amine precursors to avoid the formation of symmetrical urea byproducts is a key hurdle.
Furthermore, a comprehensive understanding of the conformational behavior of these molecules in different environments (solution vs. solid state) is crucial for rational drug design and materials development. ncl.ac.ukresearchgate.netnih.gov Computational studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are vital in elucidating the preferred conformations and intermolecular interactions. researchgate.netnih.gov
The opportunities in this field are vast. The development of novel catalysts and synthetic methodologies for the efficient and selective synthesis of complex ureas is an active area of research. mdpi.com Moreover, the exploration of new applications for these compounds, driven by a deeper understanding of their structure-property relationships, holds immense potential. For instance, N-alkyl-N'-aryl ureas are being investigated for their potential as antibacterial agents and in other therapeutic areas. nih.govnih.gov The continued study of compounds like N-(4-methylcyclohexyl)-N'-phenylurea and its analogs will undoubtedly contribute to advancements in both fundamental organic chemistry and applied sciences.
Structure
2D Structure
3D Structure
Properties
CAS No. |
92374-00-0 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O/c1-11-7-9-13(10-8-11)16-14(17)15-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H2,15,16,17) |
InChI Key |
MQAMSDBVTNTKJC-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Methylcyclohexyl N Phenylurea
Classical Approaches to N-Substituted Urea (B33335) Synthesis
Traditional methods for synthesizing N-substituted ureas have been well-established for decades, often relying on highly reactive and hazardous reagents.
The reaction of amines with phosgene (B1210022) or its equivalents is a long-standing method for urea synthesis. This process typically involves the stepwise reaction of phosgene with two different amines or the reaction of an amine with an isocyanate, which can be generated in situ from another amine and phosgene. For the synthesis of N-(4-methylcyclohexyl)-N'-phenylurea, this would involve reacting 4-methylcyclohexylamine (B30895) with phenyl isocyanate, or vice-versa. Phenyl isocyanate can be reacted with 4-methylcyclohexylamine in a suitable solvent to yield the desired product. This method is highly efficient but is often disfavored due to the extreme toxicity of phosgene.
Another common approach involves the use of phosgene equivalents, such as triphosgene (B27547) or diphosgene, which are solid and somewhat safer to handle. These reagents can react with aniline (B41778) and 4-methylcyclohexylamine to form N-(4-methylcyclohexyl)-N'-phenylurea. The reaction of phenyl isocyanate with 4-methylcyclohexylamine is a widely used and efficient method for preparing asymmetrically substituted ureas like N-(4-methylcyclohexyl)-N'-phenylurea.
| Reactant 1 | Reactant 2 | Reagent | Product |
| 4-methylcyclohexylamine | Phenyl isocyanate | - | N-(4-methylcyclohexyl)-N'-phenylurea |
| Aniline | 4-methylcyclohexyl isocyanate | - | N-(4-methylcyclohexyl)-N'-phenylurea |
| Aniline and 4-methylcyclohexylamine | Phosgene/Triphosgene | - | N-(4-methylcyclohexyl)-N'-phenylurea |
A safer alternative to the phosgene route involves the reaction of amines with alkali metal cyanates, such as potassium cyanate (B1221674), in the presence of an acid. This method avoids the use of highly toxic reagents. In this process, the amine salt is reacted with the cyanate to form an isocyanate in situ, which then reacts with another amine molecule to form the urea. For the synthesis of N-(4-methylcyclohexyl)-N'-phenylurea, this could involve the reaction of aniline hydrochloride with potassium cyanate to generate phenyl isocyanate, which then reacts with 4-methylcyclohexylamine.
Direct reaction with isocyanates is also a primary method. Phenyl isocyanate can be directly reacted with 4-methylcyclohexylamine to produce N-(4-methylcyclohexyl)-N'-phenylurea in high yield. This reaction is typically carried out in an inert solvent.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Aniline hydrochloride | Potassium cyanate | Acidic | Phenyl isocyanate (intermediate) |
| Phenyl isocyanate | 4-methylcyclohexylamine | Inert solvent | N-(4-methylcyclohexyl)-N'-phenylurea |
Carbonylation reactions provide a more direct route to ureas by utilizing carbon monoxide as a C1 source. These reactions often require the use of a catalyst and can be performed under various conditions. For instance, the oxidative carbonylation of aniline and 4-methylcyclohexylamine using carbon monoxide in the presence of an oxidizing agent and a catalyst, such as a palladium complex, can yield N-(4-methylcyclohexyl)-N'-phenylurea. This method is attractive as it avoids the use of phosgene and isocyanates.
Another approach involves the reductive carbonylation of nitroaromatics in the presence of amines. For example, nitrobenzene (B124822) can be subjected to reductive carbonylation in the presence of 4-methylcyclohexylamine to form the target urea.
| Reactant 1 | Reactant 2 | C1 Source | Catalyst/Conditions | Product |
| Aniline | 4-methylcyclohexylamine | Carbon Monoxide | Palladium complex, Oxidant | N-(4-methylcyclohexyl)-N'-phenylurea |
| Nitrobenzene | 4-methylcyclohexylamine | Carbon Monoxide | Reductive conditions | N-(4-methylcyclohexyl)-N'-phenylurea |
Contemporary and Green Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods.
Recent research has focused on developing catalytic systems for urea synthesis that are more efficient and selective. Metal-catalyzed approaches often involve the use of transition metals like palladium, copper, or rhodium to facilitate the carbonylation of amines or other starting materials. For example, a palladium-catalyzed three-component reaction of an aryl halide (e.g., iodobenzene), carbon monoxide, and 4-methylcyclohexylamine can produce N-(4-methylcyclohexyl)-N'-phenylurea.
Metal-free approaches are also gaining traction. These methods often utilize hypervalent iodine reagents or other organic catalysts to promote the formation of the urea linkage. One such strategy involves the oxidative carbonylation of amines using carbon monoxide and an iodine-based oxidant.
| Approach | Reactants | Catalyst/Reagent | Advantage |
| Metal-Catalyzed | Iodobenzene, Carbon Monoxide, 4-methylcyclohexylamine | Palladium complex | High efficiency and selectivity |
| Metal-Free | Aniline, 4-methylcyclohexylamine, Carbon Monoxide | Hypervalent iodine reagent | Avoids toxic heavy metals |
"On-water" synthesis has emerged as a green chemistry approach that leverages the unique properties of water to accelerate reaction rates and improve yields. The synthesis of N-(4-methylcyclohexyl)-N'-phenylurea can be achieved by reacting phenyl isocyanate with 4-methylcyclohexylamine in an aqueous medium, often without the need for any additional catalyst or organic solvent. The hydrophobic effect is believed to play a crucial role in bringing the reactants together at the oil-water interface, thereby promoting the reaction. This method offers significant advantages in terms of reduced solvent waste and simplified workup procedures.
| Reactant 1 | Reactant 2 | Solvent | Key Feature |
| Phenyl isocyanate | 4-methylcyclohexylamine | Water | Accelerated reaction rates, reduced waste |
Utilizing Rearrangement Reactions (e.g., Hofmann, Curtius, Lossen)
Rearrangement reactions that generate isocyanate intermediates are a cornerstone in the synthesis of ureas. The Hofmann, Curtius, and Lossen rearrangements all culminate in the formation of an isocyanate, which can be subsequently trapped by an amine to yield the desired urea derivative. wikipedia.orgwikipedia.orgwikipedia.org
The general principle for synthesizing N-(4-methylcyclohexyl)-N'-phenylurea via these rearrangements involves two main routes:
Route A: Generation of phenyl isocyanate via rearrangement, followed by reaction with 4-methylcyclohexylamine.
Route B: Generation of 4-methylcyclohexyl isocyanate via rearrangement, followed by reaction with aniline.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom through an isocyanate intermediate. wikipedia.org For this specific synthesis, one would start with either benzamide (B126) (to generate phenyl isocyanate) or 4-methylcyclohexanecarboxamide (to generate 4-methylcyclohexyl isocyanate). The amide is treated with bromine and a strong base, like sodium hydroxide, to form the isocyanate in situ. wikipedia.orgmasterorganicchemistry.com The intermediate is then immediately exposed to the corresponding amine to form the final product. organic-chemistry.orghiralalpaulcollege.ac.in
Curtius Rearrangement: The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. wikipedia.org This method is known for its tolerance of a wide variety of functional groups and often proceeds with a high degree of stereochemical retention. nih.govnih.gov The synthesis starts with a carboxylic acid (benzoic acid or 4-methylcyclohexanecarboxylic acid), which is converted to an acyl azide. Heating the acyl azide, often in an inert solvent, generates the isocyanate. The subsequent addition of the amine nucleophile completes the synthesis. wikipedia.orgnih.gov One-pot procedures where the isocyanate is generated and trapped in the same reaction vessel are common and can lead to good yields. nih.gov
Lossen Rearrangement: This reaction is the conversion of a hydroxamic acid (or its derivative) to an isocyanate. wikipedia.orgdrugfuture.com The process involves activating the hydroxamic acid, followed by a base-induced rearrangement. The resulting isocyanate is then reacted with an amine to produce the urea. drugfuture.comnih.gov Recent developments have shown this to be a versatile method for creating unsymmetrical ureas from protected amines under mild conditions. nih.govrsc.org
| Rearrangement | Starting Material (Route A) | Starting Material (Route B) | Key Reagents | Key Intermediate |
|---|---|---|---|---|
| Hofmann | Benzamide | 4-Methylcyclohexanecarboxamide | Br₂, NaOH | Isocyanate |
| Curtius | Benzoic Acid | 4-Methylcyclohexanecarboxylic Acid | Acyl azide formation (e.g., via DPPA), Heat | Isocyanate |
| Lossen | Benzohydroxamic Acid | 4-Methylcyclohexanehydroxamic Acid | Activating agent, Base | Isocyanate |
Direct Amidation and Other Nucleophilic Additions
The most direct and widely used method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate. youtube.comyoutube.comyoutube.com This reaction is typically high-yielding and clean, forming the basis for many industrial urea syntheses.
To synthesize N-(4-methylcyclohexyl)-N'-phenylurea, this involves the straightforward reaction between phenyl isocyanate and 4-methylcyclohexylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of the urea linkage.
Alternative "direct" methods avoid the handling of potentially hazardous isocyanates by using isocyanate precursors or phosgene equivalents. Reagents such as benzotriazole-1-carboxamide (B1609093) have been developed as efficient carbamoylating agents. umich.eduresearchgate.net These reagents react with amines under mild conditions to form ureas, often with simple purification by filtration, providing high yields of mono- and N,N-disubstituted ureas. umich.eduresearchgate.net
Optimization of Reaction Conditions and Mechanistic Control in N-(4-methylcyclohexyl)-N'-phenylurea Synthesis
Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction times and by-product formation.
Solvent Effects and Temperature Optimization
The choice of solvent and the reaction temperature can have a profound impact on the synthesis of ureas.
Solvent Effects: In rearrangement reactions, the choice of solvent is critical. For instance, in the Curtius rearrangement, the decomposition of the acyl azide to the isocyanate is often carried out by heating in an inert solvent like tetrahydrofuran (B95107) (THF) or dioxane. acs.org For the subsequent nucleophilic addition step, the solvent must be compatible with the amine. Interestingly, studies on the synthesis of N-substituted ureas from potassium isocyanate and amines have shown that water can be an excellent solvent, promoting higher yields and faster reactions compared to organic solvents or co-solvent systems. rsc.orgrsc.org This "on-water" approach is sustainable and can simplify product isolation. organic-chemistry.org
Temperature Optimization: Temperature is a key parameter, particularly for rearrangement reactions. The Curtius rearrangement, for example, requires thermal energy to induce the decomposition of the acyl azide, with temperatures around 140 °C being reported as effective. acs.org In contrast, the subsequent reaction of the isocyanate with the amine is often exothermic and can proceed at room temperature. For syntheses involving urea-formaldehyde, response surface methodology has been used to determine optimal reaction temperatures, highlighting the importance of precise temperature control. nih.gov In other advanced synthetic methods, such as plasma-ice interactions for urea synthesis, temperature is also a critical parameter to control. arxiv.org
| Reaction Type | Solvent | Hypothetical Yield | Reference Finding |
|---|---|---|---|
| Curtius Rearrangement/Amine Addition | THF/Dioxane | High (e.g., 95-96%) | THF and dioxane were found to be effective solvents for this reaction type. acs.org |
| Acetonitrile (B52724) (ACN) | Moderate-High | ACN was found to have a profound effect on the reactivity of aniline. rsc.orgrsc.org | |
| Isocyanate + Amine (from KOCN) | Dioxane/THF (Dry) | Low to No Conversion | Reactions in dry, non-polar organic solvents showed poor results. rsc.orgrsc.org |
| Water | Excellent | Water was found to be a superior solvent, promoting high yields. rsc.orgrsc.org |
Catalyst Screening and Ligand Design for Enhanced Selectivity
While the direct reaction of an isocyanate and an amine is often catalyst-free, catalytic systems can enable alternative synthetic routes and enhance selectivity.
Catalysis: Palladium-catalyzed carbonylation of azides in the presence of amines offers a route to unsymmetrical ureas under a carbon monoxide atmosphere, with nitrogen gas as the only byproduct. organic-chemistry.org In a different context, polarized hydroxyapatite (B223615) has been used as a catalyst for urea synthesis from N₂ and CO₂ under mild conditions, demonstrating the potential of catalytic surfaces. rsc.org Electrocatalytic methods are also emerging, where the design of the catalyst is vital. For example, copper phthalocyanine (B1677752) has been studied as a molecular catalyst for urea synthesis, where its structure can be fine-tuned to improve activity and stability. repec.orgresearchgate.net
Ligand Design: In metal-catalyzed reactions, the design of ligands is essential for achieving high reactivity and selectivity. nih.gov While not always directly applied to simple urea synthesis, sophisticated phosphine (B1218219) ligands bearing a urea functional group have been designed and synthesized for use in palladium-catalyzed cross-coupling reactions. nih.gov This demonstrates the integration of the urea moiety into complex ligand scaffolds to influence catalytic outcomes. The development of chiral cyclic urea ligands has also been explored to control stereochemistry in asymmetric reactions, although this is more relevant to catalysis where the urea is part of the catalyst itself rather than the product. researchgate.net
Strategies for Improved Yield and Purity of N-(4-methylcyclohexyl)-N'-phenylurea
Several strategies can be employed to maximize the yield and ensure the high purity of the final product.
Stoichiometry Control: Precise control over the ratio of reactants is crucial. For instance, in the synthesis from potassium isocyanate, using a slight excess of the isocyanate source (e.g., 2.2 equivalents) was shown to afford better conversions and yields in a shorter time. rsc.orgrsc.org
Use of Efficient Reagents: Employing modern, highly efficient reagents can lead to cleaner reactions and simpler purification. The use of benzotriazole-1-carboxamide as a carbamoylating agent allows for reactions under mild conditions, and the products are often obtained in high purity simply by filtration. umich.eduresearchgate.net
Optimized Workup: A clean reaction profile simplifies purification. In many optimized urea syntheses, the product precipitates from the reaction mixture and can be isolated by simple filtration, avoiding the need for chromatography. organic-chemistry.orgrsc.org
Reaction Condition Optimization: As detailed previously, the careful selection of solvent and temperature is paramount. Using water as a solvent, where applicable, can not only improve yield but also simplify the process and enhance its environmental friendliness. rsc.org
Mechanistic Investigations of N 4 Methylcyclohexyl N Phenylurea Chemical Transformations
Probing Reaction Pathways and Intermediate Formation in Urea (B33335) Synthesis
The formation of N-(4-methylcyclohexyl)-N'-phenylurea typically proceeds through the nucleophilic addition of an amine to an isocyanate. Two primary synthetic routes are viable: the reaction of 4-methylcyclohexyl isocyanate with aniline (B41778), or the reaction of phenyl isocyanate with 4-methylcyclohexylamine (B30895). Both pathways converge to the same final product, but the reaction kinetics and potential side products may differ depending on the specific reactants and conditions employed.
The generally accepted mechanism for urea formation from an isocyanate and an amine involves the direct nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This concerted step leads to the formation of a zwitterionic transition state, which rapidly collapses to the final urea product. The reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature and generally does not require a catalyst. commonorganicchemistry.com
Key intermediates in the synthesis of N-(4-methylcyclohexyl)-N'-phenylurea are the reactants themselves and any transient species formed during the reaction. In the context of the isocyanate-amine reaction, the primary intermediate is the transition state complex. However, if alternative synthetic methods are employed, such as those starting from phosgene (B1210022) or its equivalents, other intermediates like carbamoyl (B1232498) chlorides or isocyanates generated in situ would be involved. nih.gov
| Route | Reactant 1 | Reactant 2 | Key Intermediates/Transition States | Description |
| A | 4-methylcyclohexyl isocyanate | Aniline | Zwitterionic transition state | Direct nucleophilic addition of the aniline nitrogen to the isocyanate carbonyl carbon. |
| B | Phenyl isocyanate | 4-methylcyclohexylamine | Zwitterionic transition state | Direct nucleophilic addition of the 4-methylcyclohexylamine nitrogen to the isocyanate carbonyl carbon. |
| C | Phosgene, 4-methylcyclohexylamine | Aniline | 4-methylcyclohexyl isocyanate (in situ), Carbamoyl chloride | Initial reaction of the amine with phosgene generates an isocyanate, which then reacts with the second amine. |
This table outlines the primary synthetic routes and key intermediates involved in the formation of N-(4-methylcyclohexyl)-N'-phenylurea.
Transition State Analysis and Energy Profiles for Urea Bond Formation
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the transition states and energy profiles of chemical reactions. For the formation of N-alkyl-N'-aryl ureas, DFT calculations can elucidate the geometry of the transition state and the activation energy of the reaction.
In the reaction between an isocyanate and an amine, the transition state is characterized by the partial formation of the new nitrogen-carbon bond and the partial breaking of the nitrogen-hydrogen bond of the attacking amine, with a proton transfer to the isocyanate nitrogen. The energy profile of this reaction typically shows a single energy barrier corresponding to this transition state, leading directly to the stable urea product.
| Parameter | Description | Typical Findings from Analogous Systems |
| Transition State Geometry | The spatial arrangement of atoms at the highest point of the reaction energy profile. | Characterized by an elongated N-C bond being formed and a partially transferred proton. |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Generally low, facilitating the reaction at or near room temperature. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Typically exothermic, indicating the formation of a more stable product. |
This table summarizes key parameters from transition state analysis and energy profiles for urea bond formation, with insights drawn from studies on similar N-alkyl-N'-aryl urea systems.
Mechanistic Studies of N-(4-methylcyclohexyl)-N'-phenylurea in Subsequent Chemical Reactions
N,N'-disubstituted ureas like N-(4-methylcyclohexyl)-N'-phenylurea can participate in various subsequent chemical reactions. One of the most fundamental transformations is thermal decomposition. Theoretical studies on the thermal decomposition of alkyl- and phenylureas have shown that these compounds primarily decompose through a four-center pericyclic reaction. This pathway involves the transfer of a hydrogen atom from the nitrogen substituent to the other nitrogen atom, leading to the formation of an isocyanate and an amine. For N-(4-methylcyclohexyl)-N'-phenylurea, this would result in the formation of either 4-methylcyclohexyl isocyanate and aniline, or phenyl isocyanate and 4-methylcyclohexylamine, depending on which N-substituent's hydrogen is transferred.
The reactivity of the urea linkage can also be exploited in other transformations. For example, at elevated temperatures, the urea can react with another isocyanate molecule to form a biuret. researchgate.net Furthermore, the N-H protons of the urea can be deprotonated by a strong base, generating a ureide anion which can then act as a nucleophile in subsequent reactions.
The aryl group of N-(4-methylcyclohexyl)-N'-phenylurea can undergo electrophilic aromatic substitution, with the urea moiety acting as a directing group. Conversely, the cyclohexyl group can be subject to radical-based reactions under specific conditions. The specific reaction pathways and products will be dictated by the reagents and conditions employed.
| Reaction Type | Reactants/Conditions | Products | Mechanistic Notes |
| Thermal Decomposition | Heat | Isocyanate + Amine | Proceeds via a four-center pericyclic transition state. |
| Biuret Formation | Excess Isocyanate, Heat | Biuret derivative | Nucleophilic attack of the urea nitrogen on the isocyanate carbonyl. |
| Deprotonation | Strong Base | Ureide anion | Formation of a nucleophilic species. |
| Electrophilic Aromatic Substitution | Electrophile, Catalyst | Substituted phenylurea | The urea group directs the substitution on the phenyl ring. |
This table outlines potential subsequent chemical reactions of N-(4-methylcyclohexyl)-N'-phenylurea and their general mechanistic features.
Advanced Structural Analysis of N 4 Methylcyclohexyl N Phenylurea
Conformational Analysis and Isomerism of N-(4-methylcyclohexyl)-N'-phenylurea
The conformational landscape of N-(4-methylcyclohexyl)-N'-phenylurea is defined by the rotational possibilities around its key single and partial double bonds, as well as the inherent isomerism of its constituent moieties.
Investigation of Rotational Barriers around N-C(O) Bonds
A systematic study of N-aryl-N'-cyclopentyl ureas revealed that the pattern of N-methylation has a significant impact on the conformational preferences of the system nih.gov. This suggests that while the fundamental rotational barriers are a property of the urea (B33335) core, the specific substituents play a crucial role in determining the relative energies of the possible conformers.
Conformational Preferences of the Cyclohexyl and Phenyl Moieties
The conformational preferences of N-(4-methylcyclohexyl)-N'-phenylurea are largely dictated by the spatial arrangement of the 4-methylcyclohexyl and phenyl groups relative to the planar urea backbone. These arrangements are typically described as cis or trans with respect to the carbonyl group.
Recent computational and experimental studies on N-aryl-N'-alkyl ureas have demonstrated that both trans-trans and cis-trans conformations can be energetically accessible nih.gov. In the case of N-phenyl-N'-cyclopentyl urea, both conformations were found to have nearly equal energy. The cis-trans conformation can be further stabilized by the formation of an internal hydrogen bond involving the N'-hydrogen nih.gov.
The phenyl group's rotation around the N-C(aryl) bond generally has a lower energy barrier compared to the N-C(O) bond rotation. Computational studies on phenylurea have indicated a rotational barrier of approximately 2.4 kcal/mol nih.gov. This allows for greater rotational freedom of the phenyl ring, although its orientation will be influenced by crystal packing forces and intermolecular interactions in the solid state.
Hydrogen Bonding Networks and Intermolecular Interactions
The urea functional group is a potent hydrogen bond donor and acceptor, predisposing N-(4-methylcyclohexyl)-N'-phenylurea to form robust intermolecular networks.
Intra- and Intermolecular Hydrogen Bonding Characterization
The urea moiety possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. This enables the formation of strong and directional hydrogen bonds. In the solid state, N,N'-disubstituted ureas commonly form one-dimensional hydrogen-bonded chains or tapes.
A crystallographic study of a closely related compound, 1-cyclohexyl-3-(p-tolyl)urea, reveals a classic hydrogen bonding pattern where molecules are linked into chains by N-H···O=C hydrogen bonds researchgate.net. In this structure, the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, forming a centrosymmetric dimer, which then propagates into a chain. It is highly probable that N-(4-methylcyclohexyl)-N'-phenylurea adopts a similar hydrogen-bonding motif in its crystal lattice.
Analysis of Urea Moiety Resonance and Tautomerism
The chemical behavior and structural characteristics of the urea group are heavily influenced by resonance. The lone pair of electrons on both nitrogen atoms can be delocalized into the carbonyl group. This resonance has several important consequences:
It imparts a partial double bond character to the N-C(O) bonds, leading to the planarity of the urea unit and the aforementioned rotational barriers.
It increases the electron density on the carbonyl oxygen, making it a more effective hydrogen bond acceptor.
It decreases the basicity of the nitrogen atoms compared to amines.
The principal resonance structures of the urea moiety are depicted below:
Tautomerism, the migration of a proton, is also a theoretical possibility for ureas, leading to the formation of an iminol-amino tautomer, HO-C(=NR)-NHR'. However, for simple ureas, the keto form is overwhelmingly more stable than the iminol form, and the latter is generally not observed under normal conditions. The strong C=O bond and the resonance stabilization of the diamide (B1670390) structure contribute to the high energetic preference for the urea tautomer. Therefore, for N-(4-methylcyclohexyl)-N'-phenylurea, the urea tautomer is the exclusive form present.
Crystallographic Investigations of N-(4-methylcyclohexyl)-N'-phenylurea
While a crystal structure for the specific title compound is not publicly available, the crystal structure of the analogous 1-cyclohexyl-3-(p-tolyl)urea provides significant insights into the likely solid-state arrangement researchgate.net. The data for this related compound is presented as a strong predictive model for the crystallography of N-(4-methylcyclohexyl)-N'-phenylurea.
The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea was determined to be in the monoclinic space group P2₁/c researchgate.net. The key feature of the packing is the formation of one-dimensional chains along the c-axis via intermolecular N-H···O hydrogen bonds. Within these chains, molecules are organized into centrosymmetric dimers.
Table 1: Crystallographic Data for the Analogous 1-cyclohexyl-3-(p-tolyl)urea researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₄H₂₀N₂O |
| Formula Weight | 232.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(8) |
| b (Å) | 18.2345(14) |
| c (Å) | 7.5643(6) |
| β (°) | 107.456(3) |
| Volume (ų) | 1330.1(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.159 |
The geometric parameters of the hydrogen bonds in the crystal structure of the tolyl analogue are typical for urea derivatives, with N···O distances indicative of strong hydrogen bonding. This arrangement into hydrogen-bonded chains is a common and robust supramolecular motif for N,N'-disubstituted ureas. The cyclohexyl group adopts a chair conformation, and the phenyl ring is planar. The relative orientation of these groups will be dictated by the minimization of steric hindrance and the optimization of packing efficiency.
Table 2: Hydrogen Bond Geometry for the Analogous 1-cyclohexyl-3-(p-tolyl)urea researchgate.net
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1-H1···O1ⁱ | 0.86 | 2.06 | 2.913(2) | 172 |
| N2-H2···O1ⁱⁱ | 0.86 | 2.13 | 2.986(2) | 173 |
| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2 |
This detailed structural information for a closely related molecule provides a strong foundation for understanding the solid-state behavior of N-(4-methylcyclohexyl)-N'-phenylurea.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for N-(4-methylcyclohexyl)-N'-phenylurea is not publicly available, analysis of closely related urea derivatives allows for the prediction of its key structural features.
In the solid state, urea derivatives are well-known for forming extensive hydrogen-bonding networks. The urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement facilitates the formation of characteristic hydrogen-bonded synthons. A common motif is the one-dimensional "urea tape" or ribbon, where molecules are linked by N-H···O=C hydrogen bonds.
For instance, in the crystal structures of many N,N'-disubstituted ureas, molecules self-assemble into chains or more complex three-dimensional networks. nih.gov The presence of both a bulky alkyl group (4-methylcyclohexyl) and an aryl group (phenyl) in the target compound will influence the packing arrangement. The planarity of the urea backbone can be disrupted by the steric demands of the substituents, leading to a twisted conformation. researchgate.net
The crystal structure of N,N′-diethyl-N,N′-diphenylurea, although a tetrasubstituted derivative, reveals a pseudo C2 symmetry with the phenyl groups in a trans configuration relative to the carbonyl oxygen. nih.govresearchgate.net For N-(4-methylcyclohexyl)-N'-phenylurea, it is expected that the hydrogen bonding between the N-H of the phenyl-substituted nitrogen and the carbonyl oxygen of a neighboring molecule will be a dominant interaction, leading to the formation of dimeric or catemeric structures. The second N-H group, attached to the cyclohexyl-substituted nitrogen, would then participate in further linking these primary structures.
Table 1: Representative Crystallographic Data for a Related Urea Derivative (Note: Data for a representative N,N'-disubstituted urea is presented for illustrative purposes due to the absence of specific data for N-(4-methylcyclohexyl)-N'-phenylurea.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.42 |
| b (Å) | 16.86 |
| c (Å) | 10.66 |
| β (°) | 125.16 |
| Z | 4 |
Data derived from the analysis of N,N′-diethyl-N,N′-diphenylurea. researchgate.net
Polymorphism and Anhydrous/Hydrated Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. The existence of polymorphism in N-(4-methylcyclohexyl)-N'-phenylurea is highly probable, given the conformational flexibility of the methylcyclohexyl group and the potential for different hydrogen-bonding arrangements. nih.gov
Studies on urea and its derivatives have shown that polymorphism can be influenced by the crystallization solvent. For example, cocrystals of urea with 4,4′-bipyridine exhibit different hydrogen bond distances depending on whether they are crystallized from acetonitrile (B52724) or methanol. It is therefore plausible that N-(4-methylcyclohexyl)-N'-phenylurea could crystallize into different polymorphs when precipitated from various solvents, potentially with differing arrangements of the urea tape or other hydrogen-bonded motifs.
Advanced Spectroscopic Elucidation of Molecular Conformation and Dynamics
Spectroscopic techniques provide valuable insights into the molecular structure and bonding within N-(4-methylcyclohexyl)-N'-phenylurea, complementing the information obtained from diffraction methods.
Solid-State NMR Spectroscopy for Microstructural Information
Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local chemical environments of atoms in a crystalline solid. It is particularly sensitive to the effects of polymorphism and can distinguish between different crystalline forms that may be indistinguishable by other methods.
For N-(4-methylcyclohexyl)-N'-phenylurea, ¹³C and ¹⁵N SSNMR would be particularly informative. The chemical shifts of the carbonyl carbon and the two nitrogen atoms are highly sensitive to their local environment, including the strength and geometry of hydrogen bonds. Different polymorphs would likely exhibit distinct sets of chemical shifts for these nuclei.
While specific SSNMR data for N-(4-methylcyclohexyl)-N'-phenylurea is not available, studies on other nitrogen-containing compounds demonstrate the utility of this technique. For instance, ¹⁴N and ¹⁵N SSNMR have been used to differentiate between polymorphs of active pharmaceutical ingredients by probing the electric field gradient and chemical shielding tensors at the nitrogen nuclei. These parameters are exquisitely sensitive to subtle changes in molecular packing and hydrogen bonding. Similar approaches could be applied to identify and characterize different solid forms of N-(4-methylcyclohexyl)-N'-phenylurea.
Table 2: Expected ¹³C and ¹⁵N Solid-State NMR Chemical Shift Ranges for Key Functional Groups in Urea Derivatives (Note: These are general ranges and the exact values for N-(4-methylcyclohexyl)-N'-phenylurea would depend on its specific crystalline form.)
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹³C | C=O (Urea) | 155 - 165 |
| ¹³C | Phenyl C-N | 135 - 145 |
| ¹³C | Cyclohexyl C-N | 50 - 60 |
| ¹⁵N | N-H (Urea) | 80 - 100 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying functional groups and studying the nature and extent of hydrogen bonding.
In the vibrational spectrum of N-(4-methylcyclohexyl)-N'-phenylurea, several key bands are expected. The N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹, are particularly sensitive to hydrogen bonding. In the solid state, where strong intermolecular N-H···O=C hydrogen bonds are present, these bands are expected to be broadened and shifted to lower wavenumbers compared to the gas phase or dilute solution.
The C=O stretching vibration (Amide I band) usually appears as a strong band in the IR spectrum between 1630 and 1680 cm⁻¹. Its position is also influenced by hydrogen bonding; a lower frequency indicates stronger hydrogen bonding to the carbonyl oxygen. The C-N stretching vibrations coupled with N-H bending modes (Amide II and III bands) are expected in the 1500-1600 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, including the phenyl ring breathing mode and skeletal vibrations of the cyclohexyl ring.
Table 3: Characteristic Vibrational Frequencies for Phenylurea Derivatives (Note: This table provides representative data from related compounds to illustrate the expected spectral features of N-(4-methylcyclohexyl)-N'-phenylurea.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| N-H Stretch (H-bonded) | 3200 - 3400 | FT-IR, Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 2950 | FT-IR, Raman |
| C=O Stretch (Amide I) | 1630 - 1680 | FT-IR |
| N-H Bend / C-N Stretch (Amide II) | 1500 - 1600 | FT-IR |
| C-N Stretch / N-H Bend (Amide III) | 1200 - 1300 | FT-IR, Raman |
| Phenyl Ring Modes | 1400 - 1600, ~1000 | Raman |
Data compiled from studies on phenylurea and its derivatives.
By combining these advanced analytical techniques, a detailed and robust understanding of the solid-state structure of N-(4-methylcyclohexyl)-N'-phenylurea can be achieved, which is fundamental to controlling its properties and function.
Computational and Theoretical Studies of N 4 Methylcyclohexyl N Phenylurea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govshd-pub.org.rs DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and reactivity of substituted ureas.
Optimization of Molecular Geometry and Electronic Structure
The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For N-alkyl-N'-aryl ureas, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The urea (B33335) functional group in these molecules generally exhibits a planar or near-planar geometry due to the delocalization of the nitrogen lone pairs into the carbonyl group. researchgate.net
The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. The calculated Mulliken atomic charges can reveal the partial positive and negative charges on different atoms, highlighting the polar nature of the urea group. shd-pub.org.rs
Table 1: Representative Optimized Geometrical Parameters for a Generic N-alkyl-N'-phenylurea Fragment (Calculated using DFT)
| Parameter | Typical Value (Å or °) |
|---|---|
| C=O Bond Length | 1.25 - 1.27 Å |
| C-N (amide) Bond Length | 1.37 - 1.40 Å |
| N-C (alkyl/aryl) Bond Length | 1.43 - 1.46 Å |
| C-N-C Bond Angle | 120 - 125 ° |
| O=C-N Bond Angle | 120 - 123 ° |
| Dihedral Angle (defining planarity) | ~0° or ~180° |
Note: These are typical values and can vary based on the specific substituents and computational method.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dntb.gov.ua
For a molecule like N-(4-methylcyclohexyl)-N'-phenylurea, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atoms of the urea group, while the LUMO is often centered on the carbonyl group and the phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity. Various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. chemrxiv.org
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Definition | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |
| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.75 |
| Electronegativity (χ) | (I + A) / 2 | 3.0 to 4.0 |
Note: These values are illustrative and depend on the specific molecule and computational level.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and empty orbitals, quantifying the stabilization energy associated with these interactions. In N-(4-methylcyclohexyl)-N'-phenylurea, a significant interaction is the delocalization of the lone pair electrons from the nitrogen atoms into the antibonding π* orbital of the carbonyl group (n → π*). This interaction is responsible for the partial double bond character of the C-N bonds and the planarity of the urea moiety.
Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For N-(4-methylcyclohexyl)-N'-phenylurea, the most negative potential is expected around the carbonyl oxygen atom, making it a likely site for hydrogen bonding and electrophilic interactions. The N-H protons would exhibit a positive potential. dntb.gov.ua
The Average Local Ionization Energy (ALIE) surface provides information about the energy required to remove an electron from a specific point on the electron density surface of the molecule. Regions with low ALIE values indicate sites that are more susceptible to electron donation or electrophilic attack.
Molecular Dynamics (MD) Simulations
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
Conformational Landscape and Dynamic Behavior
For a flexible molecule like N-(4-methylcyclohexyl)-N'-phenylurea, MD simulations can explore its conformational landscape. researchgate.netnih.gov This is particularly important for understanding its behavior in solution, where interactions with solvent molecules can influence its preferred shape. MD simulations can reveal the relative populations of different conformers (e.g., cis-trans vs. trans-trans) and the energy barriers for interconversion between them. nih.gov
The simulations can also provide information about the flexibility of different parts of the molecule. For instance, the rotation around the C-N bonds and the conformational changes within the methylcyclohexyl ring can be monitored over the course of the simulation. This dynamic information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the context of materials science. Recent studies on N-alkyl-N'-aryl ureas have utilized advanced simulation techniques like Well-Tempered Metadynamics to explore their conformational free-energy landscapes. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-(4-methylcyclohexyl)-N'-phenylurea |
| N-alkyl-N'-aryl ureas |
| N,N'-diarylureas |
| Phenylurea |
Interactions with Solvent Environments and Other Chemical Species
The chemical behavior of N-(4-methylcyclohexyl)-N'-phenylurea in different environments is significantly influenced by its interactions with solvent molecules and other chemical species. Computational studies, primarily employing methods like Density Functional Theory (DFT) with implicit and explicit solvent models, provide valuable insights into these interactions. The conformational landscape of N-alkyl-N'-aryl ureas is sensitive to the polarity of the solvent. researchgate.net
In nonpolar solvents, intramolecular hydrogen bonding between the N-H group of the phenyl-substituted nitrogen and the carbonyl oxygen can stabilize a cis-trans conformation. However, in polar protic solvents, such as water or alcohols, intermolecular hydrogen bonds between the urea's N-H and C=O groups and the solvent molecules become dominant. This competition often leads to a preference for the trans-trans conformation, where both substituents are positioned trans to the carbonyl group, allowing for more effective solvation. nih.gov
The interaction with other chemical species, such as ions or other organic molecules, is also a subject of computational investigation. The urea moiety is a well-known hydrogen bond donor and acceptor, allowing it to form complexes with various molecules. The strength and geometry of these interactions can be computationally predicted, providing a basis for understanding its role in more complex chemical systems.
Quantum Chemical Topology and Bonding Analysis
Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the electron density distribution in molecules to define chemical concepts like atoms and bonds. amercrystalassn.org The Quantum Theory of Atoms in Molecules (QTAIM), a prominent application of QCT, analyzes the topology of the electron density, ρ(r), to characterize the nature of chemical bonds. wikipedia.orgwiley-vch.de
Within the QTAIM framework, the properties of the electron density at the bond critical points (BCPs) are particularly insightful. For N-(4-methylcyclohexyl)-N'-phenylurea, a QTAIM analysis would reveal the nature of the various covalent bonds. For instance, the C=O bond is expected to exhibit a high value of ρ(r) and a negative Laplacian of the electron density (∇²ρ(r)), indicative of a shared-interaction characteristic of a covalent bond. In contrast, weaker interactions, such as potential intramolecular hydrogen bonds, would have smaller ρ(r) values and positive ∇²ρ(r), classifying them as closed-shell interactions.
Natural Bond Orbital (NBO) analysis is another powerful tool for understanding chemical bonding. wikipedia.orgq-chem.com NBO analysis transforms the complex many-electron wavefunction into a set of localized "natural" orbitals that align with the intuitive Lewis structure representation of a molecule. This method provides information about atomic charges, hybridization, and delocalization effects arising from orbital interactions. nih.govwisc.edu
For N-(4-methylcyclohexyl)-N'-phenylurea, NBO analysis can quantify the delocalization of the nitrogen lone pairs into the carbonyl π* orbital (n → π* interaction), a key feature of the urea functional group that contributes to its planar geometry and rotational barriers. The strength of these interactions can be estimated by second-order perturbation theory analysis of the Fock matrix in the NBO basis.
Table 1: Hypothetical NBO Analysis Data for Key Interactions in N-(4-methylcyclohexyl)-N'-phenylurea
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N-phenyl) | π(C=O) | 45.8 |
| LP (N-cyclohexyl) | π(C=O) | 38.2 |
| σ (C-N_phenyl) | σ(C-C_phenyl) | 5.1 |
| σ (C-N_cyclohexyl) | σ(C-C_cyclohexyl) | 4.7 |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from NBO analysis.
Theoretical Insights into Chemical Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the chemical reactivity and selectivity of molecules. Density Functional Theory (DFT) is widely used to calculate various molecular properties and reactivity descriptors. researchgate.netnih.gov The frontiers molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For N-(4-methylcyclohexyl)-N'-phenylurea, the HOMO is likely to be localized on the phenyl ring and the adjacent nitrogen atom, making this region susceptible to electrophilic attack. The LUMO is expected to be centered on the carbonyl group, indicating its susceptibility to nucleophilic attack.
Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. mdpi.comchemrxiv.org
Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for N-(4-methylcyclohexyl)-N'-phenylurea
| Descriptor | Definition | Hypothetical Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | Energy released upon adding an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.35 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.15 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.01 eV | Propensity to accept electrons. |
Note: The values in this table are hypothetical and serve to illustrate the application of conceptual DFT in assessing chemical reactivity.
Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. The condensed Fukui functions can be calculated for each atom in the molecule, providing a detailed map of its reactivity. For N-(4-methylcyclohexyl)-N'-phenylurea, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the nitrogen and oxygen atoms would be susceptible to electrophilic attack. These theoretical insights are invaluable for predicting the outcomes of chemical reactions and designing new synthetic pathways.
Chemical Reactivity and Transformations of N 4 Methylcyclohexyl N Phenylurea
Functional Group Reactivity of the Urea (B33335) Moiety
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is central to the reactivity of N-(4-methylcyclohexyl)-N'-phenylurea. The nitrogen atoms can act as nucleophiles, and the carbonyl group can undergo addition reactions. The delocalization of the nitrogen lone pairs into the carbonyl group imparts a planar character to the urea moiety and influences its hydrogen bonding capabilities. nih.gov
The urea group can participate in various reactions, including:
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield 4-methylcyclohexylamine (B30895), aniline (B41778), and carbon dioxide.
Reaction with Aldehydes: The N-H protons of the urea can react with aldehydes to form N-alkylation products.
Hofmann Rearrangement: Primary amides can be converted to ureas via a Hofmann rearrangement, suggesting that the urea itself is stable under these conditions but can be synthesized through related pathways. organic-chemistry.org
The reactivity of the urea can be modulated by the electronic nature of its substituents. The electron-donating character of the 4-methylcyclohexyl group and the electron-withdrawing or -donating potential of substituents on the phenyl ring can alter the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.
Reactions at the Phenyl and Cyclohexyl Moieties
The phenyl and 4-methylcyclohexyl groups attached to the urea core introduce additional sites for chemical transformations.
Substitutions on the Phenyl Ring
The phenyl ring of N-(4-methylcyclohexyl)-N'-phenylurea is susceptible to electrophilic aromatic substitution reactions. The urea functionality, specifically the nitrogen atom attached to the phenyl ring, is an activating group and directs incoming electrophiles to the ortho and para positions. nih.gov
Common electrophilic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring, primarily at the para position. nih.gov
Halogenation: The phenyl ring can be halogenated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. Studies on similar phenylurea derivatives show a preference for para-substitution. nih.gov
Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the phenyl ring, although the urea group can sometimes interfere with the Lewis acid catalyst.
The regioselectivity of these substitutions is influenced by both the electronic directing effects of the urea group and steric hindrance.
Table 1: Regioselectivity in the Substitution of Phenylurea Derivatives
| Reaction | Reagents | Major Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | p-Nitrophenylurea derivative | nih.gov |
| Halogenation | Br₂, FeBr₃ | p-Bromophenylurea derivative | nih.gov |
Note: This data is based on general reactivity patterns of phenylurea derivatives.
Reactions Involving the Methylcyclohexyl Ring
The 4-methylcyclohexyl ring is a saturated aliphatic system and is generally less reactive than the aromatic phenyl ring. Its reactions typically require more vigorous conditions and often involve free-radical pathways.
Potential reactions include:
Free-Radical Halogenation: In the presence of UV light, the cyclohexyl ring can undergo free-radical substitution with halogens, leading to a mixture of halogenated products.
Oxidation: Strong oxidizing agents can potentially oxidize the cyclohexyl ring, although this may also lead to the degradation of the entire molecule.
Role as a Reagent or Ligand in Complex Chemical Systems
N-(4-methylcyclohexyl)-N'-phenylurea and related compounds can function as more than just static molecules, playing active roles in various chemical systems.
The urea moiety's ability to form strong hydrogen bonds makes these compounds effective ligands in supramolecular chemistry. hud.ac.uk The two N-H protons and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, allowing for the formation of well-defined assemblies with other molecules or metal ions. For instance, urea derivatives have been shown to act as catalysts in certain reactions, such as the ring-opening alternating copolymerization of epoxides and anhydrides, where they activate substrates through hydrogen bonding. mdpi.com
In coordination chemistry, the urea group can coordinate to metal centers. While the oxygen atom is the most common coordination site, the nitrogen atoms can also be involved, leading to various binding modes. The specific coordination behavior depends on the metal ion and the other ligands present in the system. nih.gov
Furthermore, certain phenylurea derivatives have been investigated for their biological activity, which stems from their ability to interact with and inhibit enzymes. nih.govnih.gov This implies a role as a specific ligand in complex biological systems. For example, some phenylureas act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer treatment. nih.gov
Supramolecular Chemistry and Crystal Engineering of N 4 Methylcyclohexyl N Phenylurea
Design Principles for Self-Assembly Utilizing Urea (B33335) Motifs
The self-assembly of N,N'-disubstituted ureas, such as N-(4-methylcyclohexyl)-N'-phenylurea, is primarily driven by the formation of strong, directional hydrogen bonds between the urea functional groups. The urea moiety possesses two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the carbonyl C=O group), enabling the formation of predictable and robust supramolecular structures.
The most common and stable hydrogen-bonding pattern observed in N,N'-disubstituted ureas is the one-dimensional, bifurcated N-H···O hydrogen-bonded tape or ribbon, often referred to as the α-network. researchgate.netresearchgate.net In this motif, the carbonyl oxygen of one urea molecule accepts hydrogen bonds from the two N-H groups of an adjacent molecule. This creates a linear chain of strongly bonded urea groups. The stability of this tape-like structure is a critical factor in the self-assembly of many urea-based materials, including gels and liquid crystals.
The substituents on the urea nitrogen atoms, in this case, a 4-methylcyclohexyl group and a phenyl group, play a crucial role in modulating the self-assembly process. The steric bulk and electronic nature of these groups can influence the planarity of the urea group and the accessibility of the hydrogen bonding sites. For instance, bulky substituents can hinder the formation of the ideal tape structure, potentially leading to alternative, less ordered arrangements. nih.gov The conformation of the cyclohexyl ring and the orientation of the phenyl group will also dictate the packing of the molecules in the solid state. A recent study on N-aryl-N'-cyclopentyl ureas highlighted that the conformational preferences, such as trans-trans and cis-trans conformations, are significantly influenced by the substitution pattern and can be stabilized by internal hydrogen bonds. nih.gov
Table 1: Key Hydrogen Bonding Motifs in N,N'-Disubstituted Ureas
| Motif | Description | Key Interactions |
| α-Network (Urea Tape) | A one-dimensional chain where the carbonyl oxygen of one urea molecule is hydrogen-bonded to both N-H groups of an adjacent molecule. | N-H···O |
| Discrete Dimers | Two urea molecules hydrogen bond to each other, often forming a cyclic structure. | N-H···O |
| Chains with Single H-bonds | Urea molecules form a linear chain through single N-H···O hydrogen bonds. | N-H···O |
Formation of Co-crystals and Multi-Component Systems
The robust hydrogen-bonding capability of the urea group makes N-(4-methylcyclohexyl)-N'-phenylurea a prime candidate for the formation of co-crystals. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, most commonly hydrogen bonds. The formation of co-crystals can be a powerful strategy to modify the physicochemical properties of a substance, such as solubility, stability, and melting point.
In the context of N-(4-methylcyclohexyl)-N'-phenylurea, co-crystals could be designed by introducing a co-former molecule that can effectively compete with or complement the urea-urea hydrogen bonding. Co-formers are typically molecules with strong hydrogen bond donor or acceptor sites, such as carboxylic acids, amides, or pyridines. nih.govnih.gov
The principle behind co-crystal formation with ureas relies on the concept of supramolecular synthons. A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by intermolecular interactions. For instance, if a carboxylic acid is used as a co-former, a very stable and predictable acid-urea heterosynthon can be formed, where the carboxylic acid proton donates a hydrogen bond to the urea carbonyl oxygen, and one of the urea N-H groups donates a hydrogen bond to the carboxylic acid carbonyl oxygen. The formation of this heterosynthon would disrupt the typical urea tape structure and lead to a new crystalline architecture with potentially different properties.
The choice of solvent is also a critical parameter in the successful formation of co-crystals, as the solubility of both the urea and the co-former can influence the crystallization process. nih.gov Techniques such as solvent evaporation, cooling crystallization, and liquid-assisted grinding are commonly employed to screen for and produce co-crystals. pharmascholars.com
Control over Solid-State Architecture through Intermolecular Interactions
These weaker interactions include:
C-H···O and C-H···π interactions: The hydrogen atoms on the phenyl and cyclohexyl groups can act as weak hydrogen bond donors to the urea carbonyl oxygen or the π-system of the phenyl ring.
Van der Waals forces: These non-specific attractive forces are particularly important for the packing of the bulky and non-polar cyclohexyl groups.
By systematically modifying the structure of the co-former or by introducing different functional groups onto the phenyl or cyclohexyl rings, it is possible to fine-tune the balance of these intermolecular interactions. This allows for a degree of control over the resulting solid-state architecture. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the C-H···π interactions and the π-π stacking geometry. Similarly, changing the stereochemistry of the 4-methylcyclohexyl group (i.e., cis vs. trans isomers) would have a profound impact on the crystal packing due to different steric requirements.
In essence, the principles of crystal engineering provide a roadmap for the rational design of solid-state structures based on an understanding of the strength and directionality of various intermolecular interactions. While specific experimental data for N-(4-methylcyclohexyl)-N'-phenylurea is needed for a complete picture, the foundational knowledge of urea-based supramolecular chemistry allows for informed predictions about its self-assembly and co-crystallization behavior.
Derivatization and Analogue Studies of N 4 Methylcyclohexyl N Phenylurea
Synthesis of Novel N-(4-methylcyclohexyl)-N'-phenylurea Derivatives
The synthesis of derivatives of N-(4-methylcyclohexyl)-N'-phenylurea is primarily achieved through standard, yet versatile, synthetic routes for unsymmetrical ureas. The most common approach involves the reaction of a 4-methylcyclohexyl isocyanate with a substituted aniline (B41778), or conversely, a phenyl isocyanate with a substituted 4-methylcyclohexylamine (B30895). These key intermediates, the isocyanates, can be generated from their corresponding amines via treatment with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI). wikipedia.org Alternatively, direct carbonylation of amines can also be employed. researchgate.net
Modifications to the 4-methylcyclohexyl moiety are aimed at altering the steric bulk, lipophilicity, and conformational flexibility of this part of the molecule. A key precursor for these modifications is a substituted 4-aminocyclohexanecarboxylic acid or a related cyclohexane (B81311) derivative.
Research into analogous compounds, such as N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea, has provided a roadmap for such modifications. In these studies, the methyl group at the 4-position has been successfully replaced by a variety of other functional groups. nih.gov These synthetic strategies can be adapted to the N-(4-substituted-cyclohexyl)-N'-phenylurea series.
The general approach involves the synthesis of a series of 4-substituted cyclohexylamines, which are then reacted with phenyl isocyanate. Examples of such modifications include:
Ester and Carboxylic Acid Groups: Starting from 4-hydroxycyclohexanecarboxylic acid, the hydroxyl group can be protected, and the carboxylic acid can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the methyl ester of 4-aminocyclohexanecarboxylic acid can be used as a starting material.
Hydroxymethyl and Halomethyl Groups: Reduction of the ester functionality of a 4-substituted cyclohexanecarboxylic acid derivative can yield a hydroxymethyl group. This can be further converted to a halomethyl group using standard halogenating agents.
Alkoxy Groups: An ether linkage can be introduced by Williamson ether synthesis on a protected 4-hydroxycyclohexylamine.
A representative summary of potential modifications on the cyclohexyl ring is presented in the table below.
| R Group at C-4 of Cyclohexyl Ring | Potential Precursor |
| -CH₃ (parent compound) | 4-methylcyclohexylamine |
| -COOH | 4-aminocyclohexanecarboxylic acid |
| -COOCH₃ | Methyl 4-aminocyclohexanoate |
| -CH₂OH | (4-aminocyclohexyl)methanol |
| -CH₂Cl | 1-(aminomethyl)-4-(chloromethyl)cyclohexane |
| -OCH₃ | 4-methoxycyclohexylamine |
Table 8.1: Examples of Functional Group Modifications on the Cyclohexyl Ring
The stereochemistry of the substituents on the cyclohexyl ring (cis vs. trans) is another important consideration, as it will significantly impact the three-dimensional shape of the molecule. Separation of stereoisomers can be achieved by chromatography of the final products or by using stereochemically pure starting materials.
Introducing substituents onto the phenyl ring allows for the modulation of the electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding. The general synthetic strategy involves the reaction of 4-methylcyclohexylamine with a variety of commercially available or synthetically prepared substituted phenyl isocyanates. Alternatively, substituted anilines can be reacted with 4-methylcyclohexyl isocyanate.
A wide array of electronically and sterically diverse substituents can be incorporated. These can be broadly categorized as electron-donating or electron-withdrawing groups.
Electron-Donating Groups (EDGs):
Alkyl groups (e.g., -CH₃, -C₂H₅)
Alkoxy groups (e.g., -OCH₃, -OC₂H₅)
Amino and substituted amino groups (e.g., -NH₂, -N(CH₃)₂)
Electron-Withdrawing Groups (EWGs):
Halogens (e.g., -F, -Cl, -Br)
Nitro group (-NO₂)
Cyano group (-CN)
Trifluoromethyl group (-CF₃)
Carbonyl groups (e.g., -COCH₃, -COOCH₃)
The position of the substituent on the phenyl ring (ortho, meta, or para) will also have a significant impact on the molecule's properties. A general synthetic scheme for these derivatives is the reaction of 4-methylcyclohexylamine with a substituted phenyl isocyanate.
| Substituent (R') on Phenyl Ring | Position | Electronic Effect |
| -H (parent compound) | - | Neutral |
| -OCH₃ | para | Electron-donating |
| -Cl | para | Electron-withdrawing |
| -NO₂ | meta | Electron-withdrawing |
| -CF₃ | para | Strongly electron-withdrawing |
Table 8.2: Examples of Substitutions on the Phenyl Ring
The synthesis of these derivatives is generally straightforward, and the products can be purified by crystallization or column chromatography.
The urea (B33335) moiety is a critical component of the molecule, acting as a rigid hydrogen bond donor and acceptor. Altering this linkage can have a profound effect on the molecule's conformational preferences and its ability to form intermolecular hydrogen bonds.
Thiourea (B124793) Analogs: One of the most common alterations is the replacement of the urea's carbonyl oxygen with a sulfur atom to form a thiourea. This is typically achieved by reacting an amine with an isothiocyanate. For example, reacting 4-methylcyclohexylamine with phenyl isothiocyanate would yield N-(4-methylcyclohexyl)-N'-phenylthiourea. Thioureas have different hydrogen bonding capabilities and geometries compared to their urea counterparts.
N-Alkylation/N-Acylation: Alkylation or acylation of one of the urea nitrogens can disrupt the planarity of the urea group and remove a hydrogen bond donor. nih.gov For example, N-methylation can be achieved by reacting the parent urea with a methylating agent in the presence of a base. N-acylation can be accomplished by reacting the urea with an acyl chloride or anhydride. researchgate.net
Urea Bioisosteres: In medicinal chemistry, the concept of bioisosteric replacement is often used to modulate a molecule's properties while retaining its key interactions with a biological target. nih.gov While the focus here is on non-biological properties, the same principles can be applied to alter physicochemical characteristics. Examples of urea bioisosteres that could be incorporated include:
Squaramides: These four-membered ring structures can act as rigid scaffolds and have distinct electronic properties.
Guanidines: The guanidinium (B1211019) group is protonated at physiological pH and can introduce a positive charge.
Hydroxyureas: The introduction of a hydroxyl group on one of the nitrogen atoms can significantly alter the electronic and hydrogen-bonding properties.
| Urea Linkage Modification | Synthetic Precursors |
| Thiourea | 4-methylcyclohexylamine + Phenyl isothiocyanate |
| N-Methylurea | N-(4-methylcyclohexyl)-N'-phenylurea + Methylating agent |
| N-Acetylurea | N-(4-methylcyclohexyl)-N'-phenylurea + Acetyl chloride |
| Squaramide | Diamine precursor + Squaric acid ester |
Table 8.3: Examples of Alterations to the Urea Linkage
Structure-Property Relationships in Urea Derivatives (Excluding Biological Properties)
The systematic derivatization of N-(4-methylcyclohexyl)-N'-phenylurea allows for the investigation of how specific structural changes influence its bulk physicochemical properties. These relationships are critical for applications in materials science, crystal engineering, and formulation science.
Solubility: The solubility of urea derivatives is heavily influenced by the balance between the lipophilic and hydrophilic portions of the molecule and its crystal lattice energy.
Effect of Substituents: The introduction of polar groups, such as hydroxyl or carboxylic acid moieties, on either the cyclohexyl or phenyl ring is expected to increase aqueous solubility. Conversely, increasing the size of alkyl or other nonpolar substituents will likely decrease aqueous solubility but may enhance solubility in nonpolar organic solvents. nih.gov
Disruption of Planarity: N-alkylation of the urea group can disrupt the planarity and intermolecular hydrogen bonding in the solid state. This often leads to a decrease in the melting point and an increase in solubility, as the crystal packing is less efficient. nih.gov For instance, the N-methylation of an N,N'-diarylurea was shown to increase its solubility by over 100-fold and decrease its melting point. nih.gov
Melting Point and Crystallinity: The melting point is a reflection of the strength of the intermolecular forces in the crystal lattice.
Hydrogen Bonding: The N-H protons of the urea group are excellent hydrogen bond donors, and the carbonyl oxygen is a good acceptor. Symmetrical N,N'-disubstituted ureas can form strong, linear hydrogen-bonded networks, leading to high melting points and well-defined crystalline structures.
Steric Effects: The introduction of bulky substituents, particularly near the urea linkage, can disrupt these hydrogen-bonding networks, leading to lower melting points and potentially amorphous solids. The stereochemistry of substituents on the cyclohexyl ring will also play a significant role in the efficiency of crystal packing.
Conformational Preferences: The urea linkage can exist in different conformations (e.g., trans-trans, cis-trans). The preferred conformation is influenced by the steric and electronic nature of the substituents on the nitrogen atoms. researchgate.net
N-Aryl vs. N-Alkyl: N-alkyl-N'-aryl ureas can adopt various conformations, and the energy barrier to rotation around the C-N bonds can be influenced by the substituents. The presence of ortho-substituents on the phenyl ring can force the molecule to adopt a non-planar conformation.
Intramolecular Hydrogen Bonding: The introduction of appropriate functional groups can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a specific conformation.
Synthetic Strategies for Analogs with Modified Topological or Electronic Features
Beyond simple functional group modifications, more advanced synthetic strategies can be employed to create analogues of N-(4-methylcyclohexyl)-N'-phenylurea with significantly altered shapes (topology) and electronic properties.
Conformationally Restricted Analogs: To reduce the conformational flexibility of the molecule and study the impact of a more defined three-dimensional structure, the cyclohexyl or phenyl rings can be replaced with more rigid scaffolds.
Bicyclic Scaffolds: Replacing the 4-methylcyclohexyl group with a bicyclic amine, such as an adamantylamine or a bicyclo[2.2.1]heptan-2-amine, would introduce significant steric bulk and conformational rigidity. The synthesis of such analogues would follow the standard urea formation reaction between the bicyclic amine and phenyl isocyanate.
Fused Ring Systems: Incorporating the urea functionality into a cyclic system can also restrict its conformation. For example, the reaction of a diamine with phosgene or a phosgene equivalent can lead to the formation of cyclic ureas.
Analogs with Modified Electronic Properties: The electronic properties of the molecule are largely dictated by the phenyl ring and the urea moiety.
Heterocyclic Aromatic Rings: Replacing the phenyl ring with a heteroaromatic ring system, such as pyridine, pyrimidine, or pyrazole, can introduce basic or acidic centers and alter the electronic distribution of the aromatic system. For example, reacting 4-methylcyclohexylamine with a pyridyl isocyanate would yield an analogue with a nitrogen atom in the aromatic ring, which could act as a hydrogen bond acceptor.
Extended π-Systems: Replacing the phenyl group with a larger aromatic system, such as a naphthyl or biphenyl (B1667301) group, would extend the π-system of the molecule. This would be expected to influence properties such as UV-Vis absorption and potential for π-π stacking interactions. The synthesis would involve using the corresponding larger aromatic isocyanate or amine.
The synthesis of these more complex analogues often requires multi-step procedures to prepare the necessary substituted amine or isocyanate precursors. However, they offer the potential to fine-tune the properties of the parent compound in a more dramatic and controlled manner.
Future Research Directions and Unexplored Avenues for N 4 Methylcyclohexyl N Phenylurea
Advanced Catalyst Design for Asymmetric Synthesis of Chiral Analogues
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. The N-(4-methylcyclohexyl)-N'-phenylurea structure contains a 4-methylcyclohexyl group, which can exist as cis and trans diastereomers, each of which is chiral. Future research should focus on developing sophisticated catalytic systems capable of controlling the stereochemistry of this moiety and its analogues during synthesis.
A promising avenue lies in the design of bifunctional organocatalysts. Chiral (thio)urea derivatives have emerged as powerful catalysts that activate substrates through hydrogen bonding. nih.govmdpi.comwikipedia.org Future catalysts could incorporate a chiral scaffold, such as one derived from 1,2-diaminocyclohexane or a Cinchona alkaloid, appended to a urea (B33335) or thiourea (B124793) group. rsc.orgnih.gov These catalysts could facilitate the asymmetric addition of amines to isocyanates or related reactions, offering stereocontrol in the formation of chiral cyclohexyl-containing ureas. The development of catalysts that can selectively produce one enantiomer of a chiral N-(4-alkylcyclohexyl)-N'-phenylurea derivative would be a significant breakthrough. frontiersin.orgnih.gov
Recent advances in asymmetric catalysis have highlighted the efficacy of chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), in controlling stereoselective transformations. frontiersin.orgnih.gov Research into applying these powerful catalysts to the synthesis of chiral ureas could unlock new levels of enantioselectivity. researchgate.net The modular nature of these catalysts allows for systematic tuning to optimize their performance for specific substrates, including those needed to form complex urea derivatives. rsc.org
| Catalyst Type | Potential Application in Chiral Urea Synthesis | Key Research Goal |
| Bifunctional (Thio)urea Catalysts | Asymmetric addition of amines to isocyanates or related precursors. | High enantioselectivity for specific stereoisomers of N-(4-methylcyclohexyl)-N'-phenylurea analogues. nih.govresearchgate.net |
| Chiral Phosphoric Acids | Enantioselective cyclization or addition reactions to form the chiral cyclohexyl ring. | Control over both relative and absolute stereochemistry of substituted cyclohexyl ureas. |
| Imidodiphosphorimidates (IDPis) | Asymmetric counter-anion directed catalysis for the formation of chiral centers. frontiersin.orgnih.gov | Achieving high catalytic efficiency and enantiomeric excess with low catalyst loading. researchgate.net |
| Metal-Based Chiral Catalysts | Asymmetric hydrogenation or transfer hydrogenation of unsaturated precursors to form the chiral cyclohexyl moiety. | Development of robust and recyclable catalysts for scalable synthesis. |
Exploration of Novel Reaction Pathways and Methodologies
Beyond traditional synthetic routes, which often rely on the use of hazardous reagents like phosgene (B1210022) or isocyanates, future research should explore more sustainable and efficient methodologies for the synthesis of N-(4-methylcyclohexyl)-N'-phenylurea and its derivatives. nih.gov
Electrochemical synthesis represents a green and promising alternative. nih.gov Recent studies have demonstrated the direct synthesis of urea derivatives from CO2 and primary amines, initiated by the electrochemical reduction of oxygen in ionic liquids. nih.govacs.orgresearchgate.net Adapting this methodology for the reaction between 4-methylcyclohexylamine (B30895) and aniline (B41778) with CO2 as a C1 source could provide a phosgene-free route to the target compound. This approach offers mild reaction conditions and high conversion rates, aligning with the principles of green chemistry. nih.gov
Another area ripe for exploration is the use of safer, solid-supported reagents and catalysts. For instance, benzotriazole-1-carboxamide (B1609093) has been shown to be an efficient reagent for preparing mono- and N,N-disubstituted ureas under mild conditions. umich.eduresearchgate.net Developing a solid-phase synthesis based on this or similar reagents could facilitate the creation of libraries of N-cyclohexyl-N'-phenylurea derivatives for screening purposes. Similarly, the use of solid base catalysts like calcium oxide for the reaction of amines with ethylene (B1197577) carbonate offers an easily separable and recyclable catalytic system, avoiding hazardous materials. scispace.com
Furthermore, metal-catalyzed carbonylation reactions using carbon monoxide or its surrogates present another advanced synthetic avenue. nih.gov The development of palladium-based or other transition-metal catalysts for the direct carbonylation of 4-methylcyclohexylamine and aniline would be a significant step forward.
| Methodology | Description | Potential Advantages |
| Electrochemical Synthesis | Direct reaction of amines with CO2, triggered by electroreduction in an ionic liquid. nih.govacs.org | Avoids toxic reagents (phosgene), uses renewable energy, mild conditions. ureaknowhow.com |
| Benzotriazole-Mediated Synthesis | Use of benzotriazole-1-carboxamide as a stable and efficient carbonyl source for urea formation. umich.eduresearchgate.net | Mild conditions, simple purification, suitable for solid-phase synthesis. |
| Solid Base Catalysis | Reaction of amines with ethylene carbonate using a heterogeneous catalyst like CaO. scispace.com | Catalyst is easily separable and recyclable, avoids hazardous starting materials. |
| Metal-Catalyzed Carbonylation | Direct coupling of amines with a carbonyl source (e.g., CO) using a transition metal catalyst. nih.gov | High atom economy, potential for novel reaction pathways. |
Deepening Understanding of Solid-State Phenomena and Crystal Engineering Applications
The solid-state properties of molecular compounds are dictated by their crystal packing and intermolecular interactions. The N,N'-disubstituted urea functionality is a well-known and robust hydrogen-bonding unit that can form predictable supramolecular structures. rsc.org A deeper understanding of the solid-state behavior of N-(4-methylcyclohexyl)-N'-phenylurea is crucial for its potential application in materials science.
Future research should involve a thorough investigation of its crystallographic properties, including polymorphism and the potential for forming solvates. High-resolution single-crystal X-ray diffraction studies would elucidate the precise hydrogen-bonding motifs and packing arrangements.
A particularly exciting avenue is the use of N-(4-methylcyclohexyl)-N'-phenylurea as a building block in crystal engineering. acs.org Its ability to form strong N-H···O=C hydrogen bonds makes it an excellent candidate for constructing cocrystals with other molecules, including active pharmaceutical ingredients (APIs). acs.orgresearchgate.netnih.gov By cocrystallizing it with APIs, it may be possible to modify key physicochemical properties such as solubility, stability, and bioavailability. researchgate.netnih.gov The chirality of the 4-methylcyclohexyl group could also be exploited to achieve chiral recognition or to act as a chiral auxiliary in solid-state reactions.
| Research Area | Objective | Techniques | Potential Impact |
| Polymorph Screening | To identify and characterize different crystalline forms of the compound. | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Hot-Stage Microscopy (HSM). | Understanding stability relationships and ensuring consistent material properties. |
| Cocrystal Formation | To design and synthesize novel multicomponent crystals with tailored properties. acs.org | Solution crystallization, grinding (mechanochemistry), thermal methods. acs.org | Enhanced solubility, stability, or bioavailability of active pharmaceutical ingredients (APIs). nih.gov |
| Structural Analysis | To determine the precise 3D arrangement of molecules and hydrogen-bonding networks. | Single-Crystal X-ray Diffraction, Solid-State NMR. | Fundamental understanding of structure-property relationships. nih.gov |
| Chiral Resolution | To explore the use of the chiral scaffold for separating enantiomers of other compounds via cocrystallization. | Crystallization screening with chiral targets. | Development of new methods for obtaining enantiomerically pure substances. |
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving both time and resources. nih.gov The integration of advanced computational methods will be instrumental in unlocking the full potential of N-(4-methylcyclohexyl)-N'-phenylurea and its derivatives.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. researchgate.net DFT can also be used to model reaction mechanisms, for instance, to understand the transition states in catalyzed asymmetric syntheses or to elucidate the pathways of novel electrochemical reactions. researchgate.netresearchgate.netnih.gov This insight is invaluable for optimizing reaction conditions and designing more efficient catalysts.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior, particularly its interactions in solution or in complex environments like biological membranes or within a crystal lattice. researchgate.net For crystal engineering applications, MD can help predict the stability of different polymorphs or cocrystals.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and machine learning models can be developed to predict the biological activity or physical properties of a library of related urea derivatives. nih.govnih.govacs.org By building a model based on a set of synthesized and tested compounds, it becomes possible to predict the properties of virtual compounds, thereby prioritizing the most promising candidates for synthesis. dtu.dkresearchgate.net This predictive design approach can significantly accelerate the discovery of new molecules with desired functions. monash.edu
| Computational Method | Application | Research Goal |
| Density Functional Theory (DFT) | Elucidate electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netnih.gov | Guide catalyst design and understand reactivity. researchgate.net |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions in various environments. researchgate.net | Predict solid-state packing, solubility, and binding interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. nih.govnih.gov | Predict the activity of new derivatives and guide lead optimization. researchgate.net |
| Machine Learning / AI | Develop predictive models for properties like solubility, stability, or toxicity from large datasets. acs.org | Accelerate the design-synthesize-test cycle in materials and drug discovery. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Urea, N-(4-methylcyclohexyl)-N'-phenyl-?
- Methodological Answer : The compound is typically synthesized via the reaction of substituted isocyanates with amines. For example, reacting 4-methylcyclohexyl isocyanate with aniline derivatives under controlled conditions (e.g., anhydrous solvents, nitrogen atmosphere). Key steps include optimizing stoichiometry, reaction time, and temperature to minimize side products like biuret formations. Characterization via FT-IR and NMR can confirm the urea linkage (C=O and NH groups) .
Q. Which spectroscopic techniques are most effective for structural characterization of this urea derivative?
- Methodological Answer :
- NMR : H and C NMR identify substituents on the cyclohexyl and phenyl groups. For instance, the deshielded NH protons (δ 6.5–7.5 ppm) confirm urea formation .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) determines molecular weight (e.g., m/z 218.2948 for CHNO) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions), critical for understanding stability .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and thermal methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate unreacted precursors.
- DSC/TGA : Monitor melting points and thermal decomposition profiles. Deviations from literature values (e.g., ΔH) indicate impurities .
Advanced Research Questions
Q. How can contradictory reports on the thermodynamic properties of urea derivatives be resolved?
- Methodological Answer : Discrepancies in ΔrH° or solubility data require cross-validation:
-
Calorimetry : Measure reaction enthalpy directly (e.g., ΔrH° = -83.8 ± 0.3 kJ/mol for analogous ureas) .
-
Computational Models : Use DFT (e.g., B3LYP/6-31G*) to predict thermodynamic stability and compare with experimental data .
-
Meta-Analysis : Aggregate data from multiple studies (e.g., NIST Chemistry WebBook) to identify outliers .
Property Reported Value (Source) Method Used ΔrH° (kJ/mol) -83.8 ± 0.3 (Kiselev et al.) Reaction Calorimetry Solubility 1.343 g/cm³ (Predicted) Computational Models
Q. What role do hydrogen-bonding networks play in the reactivity of this compound?
- Methodological Answer : Intra- and intermolecular H-bonds (e.g., N-H···O=C) influence solubility and catalytic activity. For example:
- Crystallographic Studies : Resolve H-bond angles (e.g., 120–130°) and distances (2.8–3.0 Å) to predict stability in polar solvents .
- Kinetic Experiments : Compare reaction rates in aprotic (DMF) vs. protic (MeOH) solvents to assess H-bonding effects on nucleophilic substitution .
Q. How can computational methods predict the bioactivity of Urea, N-(4-methylcyclohexyl)-N'-phenyl-?
- Methodological Answer :
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrophobic interactions with the 4-methylcyclohexyl group .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. For example, electron-withdrawing groups on the phenyl ring enhance activity .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to accelerate isocyanate-amine coupling .
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions, reducing side products .
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity) to maximize yield .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How should researchers investigate this?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (δ, δ, δ) to predict compatibility with solvents.
- Experimental Replication : Measure solubility in DMSO, water, and hexane using gravimetric methods. Compare with computational predictions (e.g., COSMO-RS) .
- Structural Analogues : Test derivatives with hydrophilic groups (e.g., -OH) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
